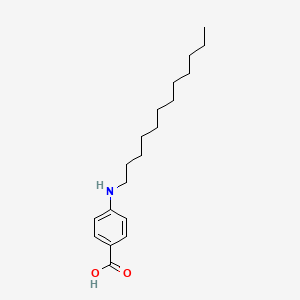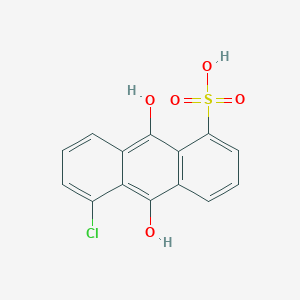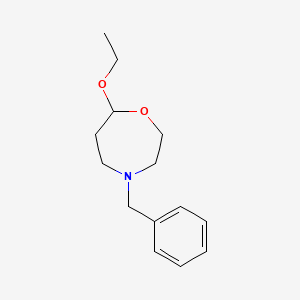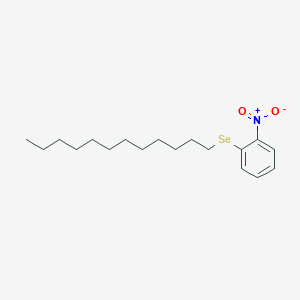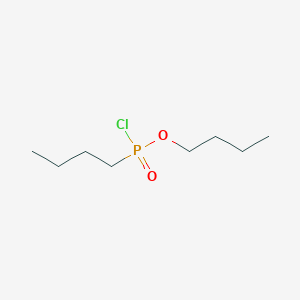
Butyl butylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl butylphosphonochloridate is an organophosphorus compound that contains both butyl and phosphonochloridate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butyl butylphosphonochloridate typically involves the reaction of butyl alcohol with phosphorus trichloride and butyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+C4H9OH+C4H9Cl→C4H9P(O)Cl2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Butyl butylphosphonochloridate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phosphonochloridate group can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form butylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: The major products are substituted phosphonates.
Hydrolysis: The major products are butylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Butyl butylphosphonochloridate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of pharmaceuticals.
Industrial Applications: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of butyl butylphosphonochloridate involves its interaction with nucleophiles, leading to the substitution of the chlorine atom in the phosphonochloridate group. This reaction can occur through an S_N2 mechanism, where the nucleophile attacks the phosphorus atom, displacing the chlorine atom. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Butylphosphonic Acid: Similar in structure but lacks the chloridate group.
Butyl Chloride: Contains the butyl group but lacks the phosphonochloridate group.
Phosphorus Trichloride: Contains the phosphorus and chlorine atoms but lacks the butyl group.
Propriétés
Numéro CAS |
54176-90-8 |
|---|---|
Formule moléculaire |
C8H18ClO2P |
Poids moléculaire |
212.65 g/mol |
Nom IUPAC |
1-[butyl(chloro)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H18ClO2P/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
CUIDDSHBFFXVNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


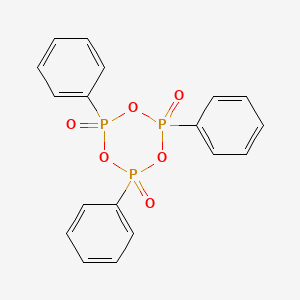
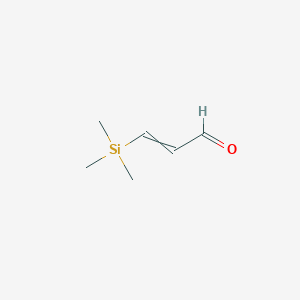
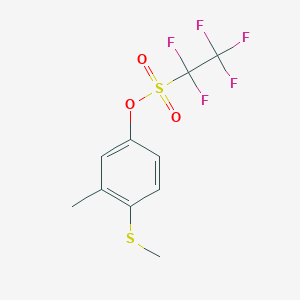
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
